
Trimethylolpropane
Overview
Description
Trimethylolpropane (TMP, CAS 77-99-6) is a trihydric alcohol with the molecular formula C₆H₁₄O₃ and the SMILES string CCC(CO)(CO)CO. It is a white crystalline powder soluble in water, glycerol, and polar solvents like N,N-dimethylformamide . Structurally, TMP features three hydroxyl groups attached to a central carbon atom, enabling versatile reactivity in esterification, etherification, and polymerization reactions.
Scientific Research Applications
Lubricants
Trimethylolpropane Esters:
this compound is primarily used to synthesize esters that serve as biodegradable lubricants. Recent studies have shown that this compound trioleate (TMPTO) can be an effective environmentally friendly lubricant additive. It exhibits low toxicity and excellent biodegradability, making it a suitable alternative to traditional mineral-based oils. The addition of chemically modified vegetable oil-based additives enhances its anti-wear and extreme pressure properties, which are crucial for applications in high-speed machining and metal cutting processes .
Performance Metrics:
- Thrust Force: Studies have indicated that TMPTO-based lubricants significantly reduce thrust force during high-speed drilling operations.
- Torque Reduction: The torque required for machining operations is also lower when using TMPTO compared to conventional lubricants, leading to improved efficiency .
Plastics and Polymers
Plasticizers:
this compound trioleate has been synthesized as a new plasticizer for polyvinyl chloride (PVC). The epoxidized form of TMPTO (EPO) has shown promising results in enhancing the flexibility and durability of PVC formulations. The synthesis process involves the reaction of TMPTO with formic acid and hydrogen peroxide, yielding a product that improves the mechanical properties of PVC while maintaining compatibility with other additives .
Key Properties:
- Enhanced Flexibility: EPO increases the flexibility of PVC, making it suitable for applications requiring pliable materials.
- Thermal Stability: The thermal stability of PVC formulations is improved when using EPO as a plasticizer, which is critical for applications exposed to varying temperatures .
Biomedical Applications
Controlled Drug Delivery Systems:
this compound derivatives are being explored for use in biomedical applications, particularly in drug delivery systems. The incorporation of TMP into polymer matrices enhances the controlled release of therapeutic agents. For example, polymer grafted nanosized particles utilizing TMP exhibit improved dispersion and biocompatibility, making them ideal candidates for drug delivery systems .
Case Study Insights:
- Biocompatibility: Research indicates that polymers modified with TMP demonstrate enhanced biocompatibility and reduced toxicity, which is essential for medical applications .
- Targeted Delivery: The thermoresponsive nature of these polymers allows for targeted drug delivery, improving treatment efficacy while minimizing side effects .
Environmental Applications
Biodegradable Lubricants:
The development of plant-based this compound esters has led to the creation of biodegradable lubricants that meet stringent environmental standards. These lubricants are formulated from renewable feedstocks and have been evaluated for various applications, including food-grade lubricants and hydraulic fluids .
Advantages:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Trimethylolpropane, and how can reaction conditions be optimized for yield improvement?
this compound is synthesized via the condensation of n-butyraldehyde with formaldehyde, followed by the Cannizzaro reaction. Methodologically, optimizing molar ratios, temperature, and catalyst concentration is critical. For example, using statistical tools like ANOVA (Analysis of Variance) to evaluate parameter significance (e.g., F-values and P-values) can identify optimal conditions. Experimental matrices, such as those in Tables S3 and S4 (Supporting Information), help design systematic trials to maximize ester content in post-synthesis mixtures .
Q. How can the molecular structure of this compound be characterized using spectroscopic and computational methods?
Key techniques include:
- SMILES notation (CCC(CO)(CO)CO) for simplified structural representation.
- 3D visualization tools (ball-and-stick models) to analyze atomic positions and bond connectivity.
- NMR spectroscopy to resolve hydroxyl and methylene proton environments. Computational tools like Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) models provide insights into electronic properties and thermodynamic behavior .
Q. What purification methods are effective for isolating this compound from high-boiling by-products?
Vacuum distillation is commonly used, but residual components like di(this compound) and cyclic formals may persist. Post-distillation analysis via ¹H NMR spectroscopy identifies by-products, while recrystallization or column chromatography improves purity. Supporting Information files should document these steps for reproducibility .
Advanced Research Questions
Q. How can statistical experimental design resolve contradictions in this compound ester synthesis data?
Contradictions in yield or ester content often arise from nonlinear interactions between variables (e.g., temperature vs. catalyst loading). A response surface methodology (RSM) with central composite designs can model these interactions. For instance, ANOVA tables (Tables 4 and 5 in ) quantify the impact of each parameter, enabling researchers to adjust conditions (e.g., reducing side reactions) while maintaining statistical significance (P < 0.05) .
Q. What advanced analytical techniques are required to study this compound’s role in crosslinking polymer networks?
In materials science, this compound diallyl ether (TMPDE) acts as a crosslinker in thiol-ene systems. Methodologies include:
- FTIR spectroscopy to track thiol consumption during UV-initiated polymerization.
- Dynamic mechanical analysis (DMA) to assess crosslink density and glass transition temperatures.
- Molecular dynamics simulations to predict network formation efficiency. Experimental protocols must specify initiator concentrations (e.g., TPO-L) and curing times to ensure reproducibility .
Q. How can computational chemistry validate the synthesis of novel this compound derivatives?
For derivatives like this compound isostearic acid esters, density functional theory (DFT) calculations predict reaction pathways and transition states. Neural network models (e.g., CC-DPS) correlate molecular descriptors (e.g., logP, polar surface area) with esterification efficiency. These tools should be paired with experimental validation using HPLC-MS to confirm derivative identity .
Q. What strategies mitigate inconsistencies in by-product quantification during large-scale this compound synthesis?
High-boiling by-products (e.g., linear formals) require gas chromatography-mass spectrometry (GC-MS) for precise quantification. Calibration curves using synthetic standards improve accuracy. Discrepancies between batches can be addressed through multivariate analysis , linking process variables (e.g., pH, stirring rate) to by-product profiles via partial least squares (PLS) regression .
Q. Methodological Guidelines
- Reproducibility : Document experimental parameters (e.g., molar ratios, catalyst sources) in Supporting Information, adhering to journal standards for compound characterization .
- Data Validation : Use triplicate measurements and outlier tests (e.g., Grubbs’ test) to ensure robustness.
- Ethical Reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .
Comparison with Similar Compounds
Key Properties of TMP (Specifications)
Property | Value |
---|---|
Purity | ≥95% |
Viscosity (25°C) | 80–100 cps |
Glass Transition Temp (Tg) | 62°C |
Acid Value | ≤0.5 mg KOH/g |
Water Content | ≤0.2% |
TMP is widely used in synthesizing polyurethanes , alkyd resins , synthetic lubricants (e.g., trimethylolpropane trioleate, TMPTO), and specialty chemicals like plasticizers and surfactants . Its environmental profile—low toxicity and biodegradability—enhances its appeal in sustainable industrial applications .
Comparison with Structurally Similar Compounds
Pentaerythritol
- Structure : Contains four hydroxyl groups (vs. three in TMP) attached to a neopentane backbone.
- Reactivity: Higher hydroxyl density enables crosslinking in resins but reduces solubility in non-polar media.
- Applications : Primarily used in varnishes, explosives (e.g., PETN), and rigid polyurethanes. Unlike TMP, pentaerythritol lacks a propyl chain, limiting its flexibility in ester-based lubricants .
Glycerol
- Structure : A triol with a three-carbon backbone (vs. TMP’s branched four-carbon structure).
- Reactivity : Less steric hindrance allows faster esterification but lower thermal stability (TMP-based esters resist degradation up to 200°C ).
- Applications : Dominates in food, pharmaceuticals, and simple polyesters. TMP outperforms glycerol in high-performance lubricants and UV-curable resins due to its branched structure .
Neopentyl Glycol (NPG)
- Structure : A diol with two hydroxyl groups and a neopentane backbone.
- Reactivity: Limited to two reaction sites, reducing its utility in crosslinked polymers.
- Applications : Used in weather-resistant coatings. TMP’s third hydroxyl group enables higher crosslink density in polyurethanes and superior mechanical strength .
TMP Trioleate (TMPTO) vs. Mineral Oil Lubricants
Property | TMPTO with Antioxidant | ISO VG32 Mineral Oil |
---|---|---|
Oxidation Onset (DSC) | 220°C | 180°C |
RBOT Stability | 90+ minutes | 40–60 minutes |
Cold Flow (-40°C) | Comparable | Poor |
TMPTO’s ester backbone provides excellent thermal stability and cold flow properties, but its unsaturated bonds make it prone to oxidation. Novel antioxidants like (3,5-di-tert-butyl-4-hydroxy-benzylsulfanyl)-acetic acid methyl ester enhance TMPTO’s oxidation resistance, outperforming commercial additives (BHT, Irganox 1076) .
TMP Isostearate vs. TMP Oleate
- Synthesis : Isostearic acid esters require higher reaction temperatures (180°C vs. 160°C for oleates) due to steric hindrance .
- Performance : Isostearate esters exhibit better hydrolytic stability, while oleates offer superior biodegradability.
Functional Derivatives of TMP
TMP Triacrylate (TMPTA)
- Applications : UV-curable coatings, adhesives.
- Advantage : Faster curing and higher hardness vs. diacrylates like hexanediol diacrylate .
TMP Benzoate
- Applications : Plasticizer for PVC.
- Comparison : Less volatile than phthalates but less flexible than neopentyl glycol dibenzoate .
Market and Environmental Considerations
Preparation Methods
Aldol Condensation and Crossed Cannizzaro Reaction
The foundational method for TMP synthesis involves a two-step reaction sequence: aldol condensation followed by a crossed Cannizzaro reaction . This approach, detailed in patents WO2007102637A1 and US6344592B1 , utilizes n-butyraldehyde, formaldehyde, and a basic catalyst (e.g., sodium hydroxide).
Reaction Mechanism and Conditions
The aldol condensation step forms an intermediate, 2,2-dimethylolbutyraldehyde, via the reaction:
3(\text{CH}2)2\text{CHO} + 2\text{HCHO} \rightarrow \text{CH}3(\text{CH}2)2\text{C}(\text{CH}2\text{OH})2\text{CHO}
Subsequent Cannizzaro reaction with excess formaldehyde and base yields TMP and sodium formate:
3(\text{CH}2)2\text{C}(\text{CH}2\text{OH})2\text{CHO} + \text{HCHO} + \text{NaOH} \rightarrow \text{CH}3(\text{CH}2)2\text{C}(\text{CH}2\text{OH})3 + \text{HCOONa}
Key parameters include:
Extraction and Purification
Post-reaction, TMP is separated from inorganic salts (e.g., sodium formate) via solvent extraction. WO2007102637A1 specifies using C6–C10 alcohols (e.g., 2-ethylhexanol) for extraction, achieving 13–14% TMP yield in the organic phase. A multi-stage washing process with water (5–20% by weight) at 30–80°C removes residual alkali metals .
Table 1: Solvent Efficiency in TMP Extraction
Solvent | Extraction Efficiency (%) | Residual Na+ (ppm) |
---|---|---|
2-Ethylhexanol | 95–98 | <10 |
Methyl isobutyl ketone | 85–90 | 15–20 |
Hexanol | 80–85 | 25–30 |
Advanced Purification Techniques
Crude TMP often contains impurities such as unreacted aldehydes, formate salts, and high-boiling byproducts. US6344592B1 outlines a purification protocol involving:
Heat Treatment Under Acidic Conditions
Heating crude TMP at 150–180°C under reduced pressure (50–3 Torr) decomposes residual sodium formate and polymerizes aldehydes, simplifying subsequent distillation . Phosphoric acid (0.1–1% w/w) is added to stabilize TMP during this step.
Vacuum Distillation
Distillation at 150–180°C and 1–3 Torr separates TMP from low-boiling contaminants (e.g., water, methanol) and high-boiling residues. A Sulzer-packed column with 10 theoretical stages achieves >98.5% purity .
Key Outcomes :
Catalytic and Process Innovations
Recent patents highlight innovations to enhance yield and reduce environmental impact:
Recyclable Catalysts
CN101003482A introduces zirconium-based solid acid catalysts for esterification, which can be reused for 5–7 cycles without significant activity loss. While focused on TMP esters, this approach suggests potential for adapting similar catalysts in primary synthesis.
Continuous-Flow Reactors
WO2007102637A1 describes a continuous extraction-washing system where aqueous NaOH is recycled into the reactor, minimizing TMP loss (<2%). This configuration improves throughput by 20–30% compared to batch processes .
Industrial-Scale Production Challenges
Byproduct Management
Sodium formate, a byproduct of the Cannizzaro reaction, complicates purification. Patent US6344592B1 addresses this via hot filtration or solvent extraction , reducing salt content to <0.5% before distillation.
Energy Consumption
Distillation accounts for 60–70% of energy use in TMP production. Integration of mechanical vapor recompression (MVR) systems in modern plants reduces energy demand by 40% .
Applications and Derivative Synthesis
While TMP itself is critical, its derivatives like TMP esters (e.g., this compound trimethacrylate) are increasingly valuable. Synthesized via esterification with methacrylic acid or transesterification with methyl esters , these derivatives exhibit superior lubricity and biodegradability.
Table 2: Properties of TMP Esters from Renewable Oils
Feedstock | Conversion (%) | Viscosity (cSt, 40°C) | Acid Value (mg KOH/g) |
---|---|---|---|
Waste cooking oil | 71 | 46.2 | 0.3 |
Rubber seed oil | 68 | 44.8 | 0.5 |
Properties
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCRDAZUWHFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Record name | trimethylolpropane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trimethylolpropane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
187041-27-6 | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187041-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2026448 | |
Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline] | |
Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
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Record name | Trimethylolpropane | |
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Boiling Point |
160 °C @ 5 MM HG | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
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Solubility |
SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
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Vapor Pressure |
0.0000449 [mmHg] | |
Record name | Trimethylolpropane | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
WHITE POWDER OR PLATES, COLORLESS CRYSTALS | |
CAS No. |
77-99-6 | |
Record name | Trimethylolpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Tris(hydroxymethyl)propane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996 | |
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Record name | Trimethylolpropane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3576 | |
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Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLOLPROPANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090GDF4HBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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